molecular formula C23H29N3O3 B2987009 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 955530-94-6

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2987009
CAS No.: 955530-94-6
M. Wt: 395.503
InChI Key: KQQQMLAAOQAUHS-UHFFFAOYSA-N
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique structure combining a tetrahydroquinoline moiety with a methoxy-methylphenyl group through an oxalamide linkage. Such compounds are often explored for their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Intermediate

      Starting Materials: 1-ethyl-1,2,3,4-tetrahydroquinoline.

      Reaction Conditions: This intermediate can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

  • Preparation of the Methoxy-Methylphenyl Intermediate

      Starting Materials: 2-methoxy-5-methylphenylamine.

      Reaction Conditions: This intermediate is typically prepared through standard amination reactions.

  • Formation of the Oxalamide Linkage

      Starting Materials: Oxalyl chloride.

      Reaction Conditions: The oxalyl chloride reacts with the amine intermediates under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to increase reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal conditions to maximize yield.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of quinoline derivatives or other oxidized products.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed under anhydrous conditions.

      Products: Reduction can yield tetrahydroquinoline derivatives with altered functional groups.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).

      Products: Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain processes.

    Material Science: Its unique structure may be explored for the development of new materials with specific properties.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Studies: Used as a probe to study various biochemical pathways and interactions.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific diseases.

    Diagnostic Tools: May be used in the development of diagnostic agents for medical imaging.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: Could influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide: Similar structure but lacks the methyl group on the phenyl ring.

    N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylphenyl)oxalamide: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

    Structural Features: The presence of both methoxy and methyl groups on the phenyl ring, combined with the tetrahydroquinoline moiety, gives it unique chemical properties.

    Biological Activity: These structural differences can lead to distinct biological activities, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-26-13-5-6-18-15-17(8-9-20(18)26)11-12-24-22(27)23(28)25-19-14-16(2)7-10-21(19)29-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQQMLAAOQAUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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